
Kidamycin
描述
Kidamycin is an anthracycline antibiotic with notable anticancer activity. It belongs to the pluramycin family of antibiotics, which are characterized by their complex structures and significant biological activities. This compound was first synthesized from a strain of Streptomyces bacteria isolated from a soil sample . It has shown high efficacy against gram-positive bacteria and various cancer models, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma .
准备方法
Synthetic Routes and Reaction Conditions: Kidamycin is synthesized through a series of biosynthetic steps involving glycosylation and methylation. The biosynthesis involves the attachment of N,N-dimethylvancosamine to the C10 position of the angucycline aglycone, followed by the transfer of an anglosamine moiety to the C8 position . The genes encoding the biosynthetic enzymes responsible for these steps have been identified in the this compound-producing Streptomyces sp. W2061 strain .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces bacteria under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .
化学反应分析
Types of Reactions: Kidamycin undergoes various chemical reactions, including glycosylation, methylation, and oxidation. The glycosylation steps involve the attachment of sugar moieties to the angucycline core, while methylation involves the addition of methyl groups to specific positions on the molecule .
Common Reagents and Conditions: The glycosylation reactions are catalyzed by glycosyltransferase enzymes, while methylation is facilitated by methyltransferase enzymes. These reactions typically occur under mild conditions, with the presence of specific cofactors and substrates required for enzyme activity .
Major Products Formed: The major products formed from these reactions include the fully glycosylated and methylated forms of this compound, which exhibit enhanced biological activity compared to the aglycone precursor .
科学研究应用
Antimicrobial Activity
Kidamycin exhibits a wide range of antimicrobial activities against various pathogens, including:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Anaerobic and aerobic bacteria : Demonstrates efficacy against both types, making it versatile in treating infections.
- Fungi : Shows activity against certain yeast species.
The compound's effectiveness stems from its ability to interfere with bacterial protein synthesis and cell wall formation, which is crucial for bacterial survival .
Antitumor Properties
This compound has shown significant potential in cancer treatment due to its cytotoxic effects on various tumor cell lines:
- Leukemia : Exhibits strong cytotoxicity against leukemia L-1210 cells.
- Solid tumors : Demonstrates activity against Ehrlich ascites carcinoma, Sarcoma 180, and other cancer models. Studies indicate that this compound can prolong survival in mice bearing ascites tumors at specific dosages .
The mechanism of action involves the intercalation of DNA, leading to the inhibition of topoisomerase II, which is essential for DNA replication and transcription. This results in apoptosis of cancer cells .
Biosynthesis Research
Recent studies have focused on the biosynthetic pathways of this compound to enhance its production and develop analogs with improved efficacy:
- Gene Cluster Studies : Research has identified the biosynthetic gene cluster responsible for this compound production in Streptomyces sp. W2061. This includes genes responsible for glycosylation steps that modify the compound's structure, affecting its biological activity .
- Synthetic Strategies : Ongoing projects aim to synthesize this compound analogs through convergent synthesis methods. This includes the development of derivatives that may possess enhanced pharmacological properties or reduced toxicity .
Case Studies and Clinical Trials
Numerous studies have documented the clinical applications and experimental findings related to this compound:
- Clinical Efficacy : In clinical trials, this compound has demonstrated high effectiveness against gram-positive bacteria and various cancer models. Its use in combination therapies is being explored to enhance treatment outcomes .
- Research Findings : A study highlighted that this compound's structural modifications can lead to significant changes in its biological activity, suggesting a pathway for drug optimization through structural diversity .
作用机制
Kidamycin is similar to other pluramycin family compounds, such as hedamycin and rubiflavinone C-1 . These compounds share structural similarities, including the angucycline core and glycosylated residues. this compound is unique due to its specific glycosylation pattern and the presence of N,N-dimethylvancosamine and anglosamine moieties . This unique structure contributes to its distinct biological activities and therapeutic potential .
相似化合物的比较
- Hedamycin
- Rubiflavinone C-1
- Pluramycin A
- Saptomycin H
Kidamycin’s unique structural features and potent biological activities make it a valuable compound for scientific research and therapeutic applications.
生物活性
Kidamycin is a notable member of the pluramycin family of antitumor antibiotics, primarily produced by the actinobacterium Streptomyces sp. W2061. This compound exhibits significant cytotoxic activity against various cancer cell lines, making it a subject of extensive research in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Biosynthesis
This compound is characterized by its unique di-C-glycosylation, which involves two aminosugars: angolosamine and N,N-dimethylvancosamine. These sugars are attached to the aglycone core via C-glycosidic bonds, contributing to its biological activity. The biosynthetic gene cluster (BGC) responsible for this compound production has been elucidated, revealing key enzymes involved in its synthesis:
- Kid7 : Transfers N,N-dimethylvancosamine to C10 of the angucycline aglycone.
- Kid21 : Attaches angolosamine to C8 of the previously glycosylated compound.
- Methyltransferases (Kid4, Kid9, Kid24) : Involved in the biosynthesis of amino-deoxyhexoses .
Biological Activity and Antitumor Effects
This compound demonstrates potent antitumor properties, particularly against various experimental tumor models. Notably, it has shown remarkable efficacy against Ehrlich ascites carcinoma and selective activity against triple-negative breast cancer cell lines such as MDA-MB-231. The cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Ehrlich Ascites Carcinoma : In experimental models, this compound exhibited significant antitumor effects, outperforming many conventional chemotherapeutics .
- MDA-MB-231 Cell Line : Research indicated that both this compound and its derivative photothis compound selectively inhibited the proliferation of this aggressive breast cancer cell line .
Synthesis of Derivatives
Due to its promising biological activity, researchers are focused on developing synthetic derivatives of this compound. Recent advancements in synthetic methodologies aim to enhance its efficacy and reduce potential side effects. The challenges in synthesizing these derivatives stem from the complex structure of this compound, particularly the installation of its C-glycosidic linkages .
Feature | This compound |
---|---|
Family | Pluramycin |
Produced by | Streptomyces sp. W2061 |
Key Sugars | Angolosamine, N,N-dimethylvancosamine |
Antitumor Activity | Effective against Ehrlich carcinoma and MDA-MB-231 |
Biosynthetic Genes | Kid7, Kid21 (glycosyltransferases), Kid4/9/24 (methyltransferases) |
Future Directions
The ongoing research into this compound's biosynthesis and biological activity is expected to yield new insights into its mechanism of action and therapeutic potential. The synthesis of novel derivatives could lead to improved anticancer agents with enhanced specificity and reduced toxicity profiles.
常见问题
Basic Research Questions
Q. What are the established molecular targets of Kidamycin in bacterial cells, and what experimental approaches validate these interactions?
Methodological Guidance:
- Employ affinity chromatography coupled with mass spectrometry to identify protein-binding partners .
- Validate target specificity using gene knockout models in Staphylococcus aureus and monitor minimum inhibitory concentration (MIC) shifts .
- Compare structural binding data from X-ray crystallography with computational docking simulations to confirm target engagement .
Q. How do researchers standardize in vitro susceptibility testing for this compound across bacterial strains?
Methodological Guidance:
- Follow CLSI/EUCAST guidelines for broth microdilution assays, ensuring consistent pH (7.2–7.4) and cation-adjusted Mueller-Hinton broth .
- Include control strains (e.g., E. coli ATCC 25922) to normalize inter-laboratory variability .
- Use time-kill curve assays to differentiate bacteriostatic vs. bactericidal effects at 1x–4x MIC .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound in murine infection models?
Methodological Guidance:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to assess tissue penetration (e.g., plasma vs. lung concentrations) and protein binding effects .
- Evaluate bacterial load reduction in neutropenic vs. immunocompetent models to isolate host immune contributions .
- Apply transcriptomic profiling (RNA-seq) to identify resistance mechanisms upregulated in vivo but absent in vitro .
Q. How can researchers optimize experimental designs to assess this compound’s synergy with β-lactams against multidrug-resistant Gram-negative pathogens?
Methodological Guidance:
- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI), with FICI ≤0.5 defining synergy .
- Validate findings in biofilm models using confocal microscopy to quantify biomass reduction post-treatment .
- Incorporate mechanistic studies (e.g., β-lactamase inhibition assays) to differentiate synergistic pathways .
Q. What statistical methods are recommended for analyzing dose-response discrepancies in this compound toxicity studies?
Methodological Guidance:
- Apply non-linear regression models (e.g., Hill equation) to quantify hepatotoxicity thresholds in primary hepatocytes .
- Use Bayesian hierarchical models to account for interspecies variability in LD₅₀ estimates from rodent vs. primate data .
- Perform sensitivity analyses to identify confounding variables (e.g., renal clearance rates) influencing toxicity outcomes .
Q. Data Interpretation & Contradiction Management
Q. How should researchers address conflicting reports on this compound’s efficacy in anaerobic environments?
Methodological Guidance:
- Replicate experiments under controlled anaerobic chambers (e.g., 5% H₂, 10% CO₂) and compare with aerobic conditions .
- Quantify intracellular ATP levels (via luciferase assays) to correlate drug uptake with metabolic activity .
- Use metabolomic profiling to identify anaerobic pathway inhibitors (e.g., fumarate reductase) that modulate this compound activity .
Q. What frameworks assist in prioritizing hypotheses when this compound’s anticancer activity contradicts its antimicrobial mechanisms?
Methodological Guidance:
- Apply PICOS criteria (Population, Intervention, Comparator, Outcome, Study design) to define context-specific research aims .
- Use systems biology approaches (e.g., network pharmacology) to map off-target interactions in eukaryotic vs. prokaryotic systems .
- Conduct crystallographic studies to compare binding conformations in bacterial gyrase vs. human topoisomerase II .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound resistance evolution studies?
Methodological Guidance:
- Deposit raw sequencing data in public repositories (e.g., NCBI SRA) with detailed metadata on passage conditions .
- Use adaptive laboratory evolution (ALE) protocols with triplicate lineages to distinguish stochastic vs. deterministic mutations .
- Report MIC values using ISO 20776-1 guidelines , including inter-assay coefficients of variation .
Q. How do researchers ethically justify animal model selection for this compound toxicity trials?
Methodological Guidance:
- Align species choice with 3Rs principles (Replacement, Reduction, Refinement): e.g., zebrafish embryos for initial hepatotoxicity screening .
- Perform power analyses to minimize sample sizes while maintaining statistical validity .
- Document ethical approvals (IACUC/EC directives) and include humane endpoints in study protocols .
Q. Literature Synthesis & Gap Analysis
Q. What systematic review methodologies identify gaps in this compound’s clinical translatability?
Methodological Guidance:
- Conduct PRISMA-guided reviews with search strings like ("this compound" AND ("pharmacokinetics" OR "resistance")) across PubMed, Embase, and Web of Science .
- Use SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to evaluate preclinical-to-clinical transition challenges .
- Map MeSH terms from high-impact studies (e.g., "Angucycline antibiotics") to refine search strategies .
属性
IUPAC Name |
2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTJRTUKCOVIMD-GZTJUZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N2O9 | |
Record name | Kidamycin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Kidamycin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11072-82-5 | |
Record name | Kidamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kidamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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